REACTION_CXSMILES
|
[O:1]1[CH:3]([CH2:4][CH3:5])[CH2:2]1.[NH:6]1[CH:10]=[CH:9][N:8]=[CH:7]1>C(#N)C>[N:6]1([CH2:2][CH:3]([OH:1])[CH2:4][CH3:5])[CH:10]=[CH:9][N:8]=[CH:7]1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O1CC1CC
|
Name
|
|
Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 24 h
|
Duration
|
24 h
|
Type
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CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (9×10 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (SiO2, CH2Cl2-methanol-ammonium hydroxide 80:20:1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CC(CC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.57 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |